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Compound of Interest

Compound Name: Benzal chloride
CAS No.: 29797-40-8
Cat. No.: B7769369
Get Quote
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Introduction

Cinnamic acid (3-phenyl-2-propenoic acid) is a valuable organic compound with a wide range
of applications in the pharmaceutical, cosmetic, and food industries. It serves as a precursor for
the synthesis of various important molecules, including the artificial sweetener aspartame (via
its precursor, phenylalanine).[1] While the Perkin condensation using benzaldehyde is a
common method for cinnamic acid production, an alternative commercial process utilizes
benzal chloride as the starting material.[1] This method is particularly cost-effective for
manufacturers who have access to by-product benzal chloride.[1]

This document provides detailed application notes and protocols for the synthesis of cinnamic
acid from benzal chloride and an alkali metal acetate, such as potassium or sodium acetate.
The reaction is typically carried out at elevated temperatures, often in the presence of a
catalyst and a high-boiling solvent.[1]

Reaction Scheme
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The overall chemical transformation involves the reaction of benzal chloride with an acetate
salt to yield cinnamic acid, as depicted below.
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Caption: Overall reaction for the synthesis of cinnamic acid from benzal chloride.
Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for
the synthesis of cinnamic acid from benzal chloride.[1]
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Experimental Workflow
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The general workflow for the synthesis of cinnamic acid from benzal chloride is outlined in the
diagram below.
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Caption: General experimental workflow for cinnamic acid synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis using Potassium Acetate and Pyridine in Tetralin
This protocol is based on an example from the literature.[1]
Materials and Equipment:
e 250 mL three-necked flask
o Condenser
e Mechanical stirrer
e Heating mantle with oil bath
 Nitrogen source

» Benzal chloride (16.1 g, 0.1 mole)
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e Anhydrous potassium acetate (40 g, 0.4 mole)
e Pyridine (0.5 mL)

e Tetralin (1,2,3,4-tetrahydronaphthalene, 20 mL)
o Water

e 50% Sodium hydroxide solution

o Concentrated hydrochloric acid

o Standard laboratory glassware for work-up
Procedure:

e Reaction Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a
condenser, and a nitrogen inlet. Place the flask in an oil bath.

o Charging Reactants: To the flask, add benzal chloride (16.1 g), anhydrous potassium
acetate (40 g), pyridine (0.5 mL), and Tetralin (20 mL).

e Reaction: Begin stirring the mixture and introduce a slow stream of nitrogen. Heat the oil
bath to 190°C. Maintain the reaction mixture at a temperature of approximately 175°C for 16
hours.

o Work-up:
o After 16 hours, allow the reaction mixture to cool.

Add 100 mL of water to the flask and stir to dissolve the solids.

o

[¢]

Transfer the mixture to a separatory funnel.

[¢]

Make the aqueous phase basic to a pH of approximately 10 by adding 50% sodium
hydroxide solution.

[¢]

Separate the aqueous and organic layers.
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o Wash the aqueous layer with a suitable organic solvent to remove any remaining organic
impurities.

o Carefully acidify the agueous phase with concentrated hydrochloric acid until the
precipitation of cinnamic acid is complete.

e Isolation and Purification:
o Collect the precipitated cinnamic acid by vacuum filtration.
o Wash the crystals with cold water.

o The crude product can be further purified by recrystallization from hot water to yield light-
colored crystals.

o Dry the purified crystals.
Protocol 2: Synthesis using a Mixed Acetate System with TMEDA Catalyst in Mineral Oil
This protocol is adapted from another example in the literature.[1]
Materials and Equipment:

1 L three-necked reaction vessel

o Condenser

» Mechanical stirrer

e Heating mantle

» Nitrogen source

o Benzal chloride (80.5 g, 0.5 mole)

e Anhydrous potassium acetate (49 g, 0.5 mole)

e Anhydrous sodium acetate (82 g, 1.0 mole)
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TMEDA (N,N,N',N'-Tetramethylethylenediamine, 2.6 mL)

Mineral oil (230 mL)

Water

50% Sodium hydroxide solution

Concentrated hydrochloric acid

Procedure:

o Reaction Setup: Equip a 1 L three-necked reaction vessel with a mechanical stirrer,
condenser, and nitrogen inlet.

» Charging Reactants: Add benzal chloride (80.5 g), anhydrous potassium acetate (49 g),
anhydrous sodium acetate (82 g), TMEDA (2.6 mL), and mineral oil (230 mL) to the reaction
vessel.

» Reaction: Heat the reaction mixture to a temperature range of 175-180°C under a nitrogen
atmosphere with stirring. Maintain these conditions for 22 hours.

o Work-up:

o After the reaction is complete, cool the mixture.

o Add 350 mL of water to the vessel.

o Basify the mixture to a pH of 10 with a 50% sodium hydroxide solution.

o Add an additional 100 mL of water.

o Proceed with separation of the aqueous phase, washing, and acidification as described in
Protocol 1.

« |solation: Collect the resulting cinnamic acid precipitate by filtration, wash with water, and dry.

Safety Precautions
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» Benzal chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood
and wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.

o Pyridine is flammable, has a strong, unpleasant odor, and is harmful if inhaled or absorbed
through the skin. All manipulations should be performed in a fume hood.

o TMEDA is flammable and corrosive. Handle with care.

e Concentrated acids and bases (HCI, NaOH) are highly corrosive. Handle them with extreme
care, using appropriate PPE.

e The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal
burns.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory
setting. All necessary safety precautions should be taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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